
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide” is a compound with the empirical formula C19H22N2O . Another related compound is “2-(4-BENZYL-1-PIPERAZINYL)-N’-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE” with the empirical formula C21H26N4O .
Molecular Structure Analysis
The molecular weight of “2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide” is 294.39 (free base basis) . For “2-(4-BENZYL-1-PIPERAZINYL)-N’-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE”, the molecular weight is 350.468 .
Physical And Chemical Properties Analysis
The compound “2-(4-Benzyl-1-piperazinyl)-N-(2-biphenylyl)acetamide” has a molecular weight of 385.501 Da and a mono-isotopic mass of 385.215424 Da .
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine: has been identified as an effective inhibitor of human carbonic anhydrase (hCA), particularly hCA II and VII . These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and proton ions, playing a crucial role in various physiological processes. The compound’s ability to inhibit hCA can be leveraged for developing selective inhibitors for therapeutic applications, such as treating glaucoma, epilepsy, and certain types of edema.
Bone Resorption Prevention
This compound has shown promise as a novel inhibitor of resorptive bone loss . By inhibiting osteoclast-mediated bone resorption, it could potentially be used in the treatment of osteoporosis and other bone diseases where excessive bone degradation occurs. Its efficacy in preventing bone loss makes it a candidate for further research in bone health management.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLHASFLNULCAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


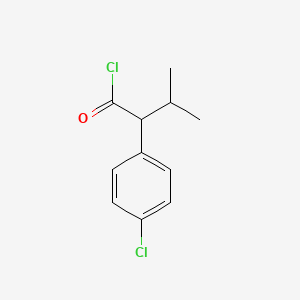


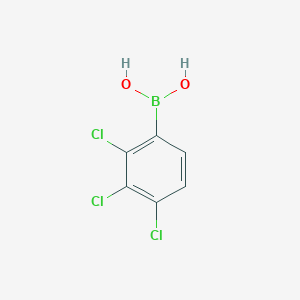

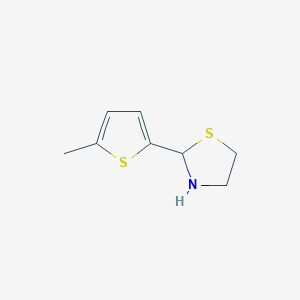
![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)
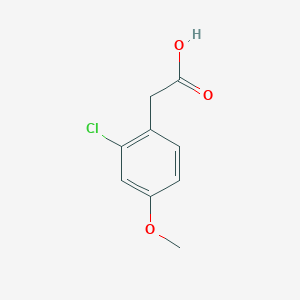
![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)
![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)

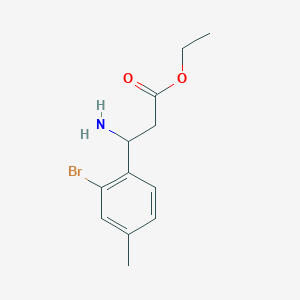
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1364985.png)